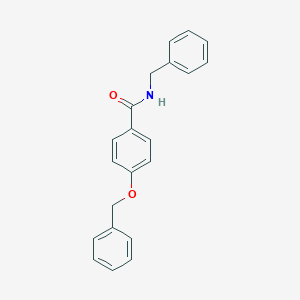
N-benzyl-4-(benzyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(benzyloxy)benzamide is a useful research compound. Its molecular formula is C21H19NO2 and its molecular weight is 317.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-benzyl-4-(benzyloxy)benzamide and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents. The compound has shown promise in the following areas:
- Anti-inflammatory Agents : Compounds derived from this compound have been noted for their ability to modulate inflammatory responses. Research indicates that these compounds can act on specific receptors involved in inflammation, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Activity : A series of derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Many of these derivatives exhibited promising results, with IC50 values below 1 µg/mL, indicating strong potential as antimicrobial agents .
- Antiprotozoal Activity : The compound has also been tested against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship studies revealed that certain derivatives exhibited superior activity compared to standard treatments, highlighting the compound's potential in developing new antiprotozoal drugs .
Synthesis Methodologies
The synthesis of this compound involves several innovative approaches that enhance yield and selectivity:
- Ultrasound-Assisted Synthesis : This method has been employed to synthesize derivatives of this compound efficiently. Utilizing ultrasound not only speeds up the reaction but also improves yields compared to traditional methods .
- Green Chemistry Approaches : The incorporation of environmentally friendly solvents and catalysts during the synthesis process reflects a growing trend in chemical research aimed at reducing environmental impact. For instance, using dimethylformamide (DMF) as a solvent has proven effective in optimizing reaction conditions for higher yields .
Biological Evaluations
The biological activity of this compound and its derivatives has been extensively studied:
- PPAR Agonism : Certain compounds from this class have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating inflammation and metabolism. These findings suggest potential applications in treating metabolic disorders and inflammatory diseases .
- Safety Profiles : In vitro cytotoxicity tests against human cancer cell lines (e.g., HeLa cells) have shown that many synthesized derivatives possess low toxicity, making them suitable candidates for further development as therapeutic agents .
Case Study 1: Anti-tubercular Activity
A study synthesized ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. These compounds were evaluated against Mycobacterium tuberculosis, showing significant anti-tubercular activity with IC50 values under 1 µg/mL. This highlights the potential for developing new treatments for tuberculosis using this chemical scaffold .
Case Study 2: PPAR Agonism
Research focusing on the 4-benzyloxy-benzylamino chemotype demonstrated that modifications to the this compound structure could enhance potency and selectivity as PPARα agonists. This work suggests avenues for treating conditions linked to inflammation and metabolic regulation .
Propiedades
Fórmula molecular |
C21H19NO2 |
|---|---|
Peso molecular |
317.4g/mol |
Nombre IUPAC |
N-benzyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c23-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |
Clave InChI |
PMPJMDYELMLXEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















